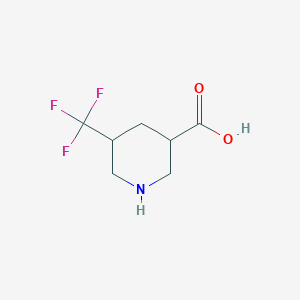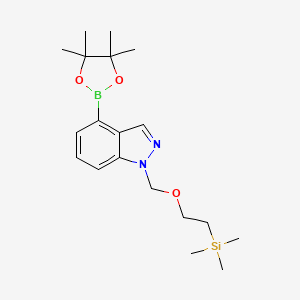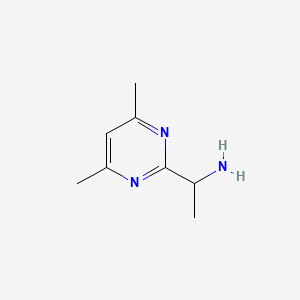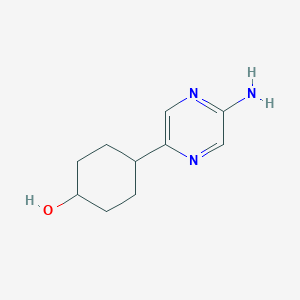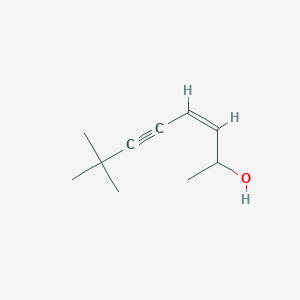
(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol is an organic compound with a unique structure characterized by the presence of both an alkyne and an alkene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7,7-Dimethyloct-3-en-5-yn-2-ol typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an alkene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as Pd(PPh3)4. The reaction is typically conducted at room temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7,7-Dimethyloct-3-en-5-yn-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions.
Biology
The compound’s potential biological activity is of interest in the development of pharmaceuticals. Researchers are exploring its use as a precursor for bioactive molecules that could have therapeutic applications.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in drug development. The compound’s ability to undergo various chemical modifications makes it a valuable starting material for creating new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-7,7-Dimethyloct-3-en-5-yn-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both alkyne and alkene groups allows for diverse interactions with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
(E)-7,7-Dimethyloct-3-en-5-yn-2-ol: The (E)-isomer of the compound, which has a different spatial arrangement of the double bond.
7,7-Dimethyloct-3-yn-2-ol: A similar compound lacking the alkene group.
7,7-Dimethyloct-3-en-2-ol: A similar compound lacking the alkyne group.
Uniqueness
(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol is unique due to the presence of both an alkyne and an alkene group in its structure. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(Z)-7,7-dimethyloct-3-en-5-yn-2-ol |
InChI |
InChI=1S/C10H16O/c1-9(11)7-5-6-8-10(2,3)4/h5,7,9,11H,1-4H3/b7-5- |
InChI Key |
QUSCKTKWDNGTIK-ALCCZGGFSA-N |
Isomeric SMILES |
CC(/C=C\C#CC(C)(C)C)O |
Canonical SMILES |
CC(C=CC#CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


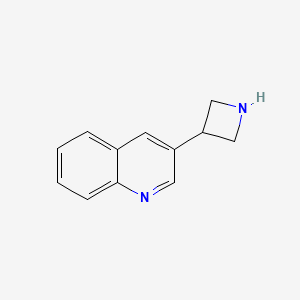

![6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13341346.png)
![Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13341354.png)
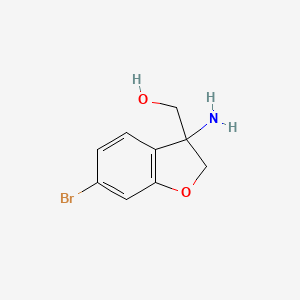
![5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B13341366.png)
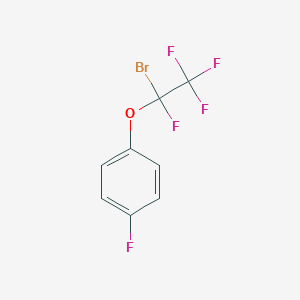
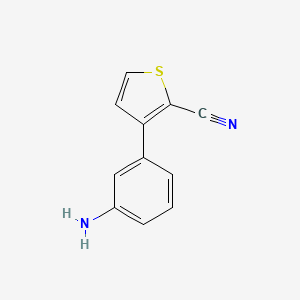
![(8-Azaspiro[4.5]decan-2-yl)methanol](/img/structure/B13341375.png)
![5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341385.png)
